molecular formula C19H27ClN4O3S B2997579 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351590-63-0

2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2997579
CAS No.: 1351590-63-0
M. Wt: 426.96
InChI Key: LSCYZJDRRCEGCP-UHFFFAOYSA-N
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Description

The compound 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a hydrochloride salt of a ketone-containing small molecule. Its structure features:

  • A 4-(isopropylsulfonyl)phenyl group linked to an ethanone moiety.
  • A piperazine ring substituted with a 1-methyl-1H-imidazol-2-yl group.
  • The hydrochloride counterion enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for structurally related sulfonylphenyl-triazole derivatives .

Properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S.ClH/c1-15(2)27(25,26)17-6-4-16(5-7-17)14-18(24)22-10-12-23(13-11-22)19-20-8-9-21(19)3;/h4-9,15H,10-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCYZJDRRCEGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H24N4O2SC_{19}H_{24}N_4O_2S and has a molecular weight of approximately 372.49 g/mol. The structural components include an isopropylsulfonyl group, a piperazine moiety, and an imidazole derivative, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₂S
Molecular Weight372.49 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot available

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, a related compound demonstrated outstanding antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. It was found to be more potent than established chemotherapeutic agents such as 5-fluorouracil (5-FU) and methotrexate (MTX) .

The proposed mechanism of action for these compounds involves the induction of apoptosis in cancer cells. Specifically, they increase the expression of pro-apoptotic proteins (such as Bax) while decreasing anti-apoptotic proteins (like Bcl-2), leading to enhanced cell death in tumor cells .

Table 2: Antiproliferative Activity Data

CompoundCell LineIC₅₀ (µM)Comparison DrugIC₅₀ (µM)
Test CompoundA5493.245-FU10.0
Test CompoundHeLa2.96MTX8.0
Test CompoundSGC-79014.07--

Selectivity Index

The selectivity index for the compound indicates a higher tolerance in normal cells compared to tumor cells, suggesting a favorable therapeutic window. For instance, the selectivity index was reported to be significantly higher than that of both 5-FU and MTX, indicating that the compound preferentially targets cancerous cells while sparing healthy ones .

Study on Apoptosis Induction

In a controlled study involving HeLa cells treated with This compound , researchers observed a notable increase in apoptosis rates compared to controls treated with standard chemotherapy agents. Specifically, after 24 hours of treatment, apoptosis rates reached approximately 68.2% for the test compound versus 39.6% for 5-FU .

Western Blot Analysis

Western blot analyses further confirmed the activation of apoptotic pathways, showing increased levels of caspase-3 and Bax protein expression alongside decreased Bcl-2 levels post-treatment with the compound . This data supports the hypothesis that This compound effectively induces apoptosis through modulation of key apoptotic proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the literature, focusing on substituents, functional groups, and physicochemical properties:

Compound Name / ID Key Structural Features Solubility & Salt Form Synthesis Method (Reference)
Target Compound: 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride - Isopropylsulfonylphenyl
- Piperazine-imidazole
- Hydrochloride salt
High aqueous solubility (salt) Likely involves α-halogenated ketone coupling
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone - Phenylsulfonylphenyl
- Triazole-thioether
- Fluorophenyl substituents
Moderate (neutral form) Sodium ethoxide-mediated triazole alkylation
1-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone - Dioxolane ring
- Dichlorophenyl
- Imidazole-methyl-piperazine
Likely low (lipophilic groups) Multi-step coupling (halogenated intermediates)

Key Findings:

Structural Divergence :

  • The target compound’s isopropylsulfonyl group is bulkier than the phenylsulfonyl group in ’s triazole derivative, which may reduce steric hindrance compared to halogenated analogs (e.g., dichlorophenyl in ) .
  • The piperazine-imidazole motif contrasts with triazole-thioether () and dioxolane-imidazole () backbones, suggesting divergent binding affinities or metabolic stability.

Solubility :

  • The hydrochloride salt form of the target compound likely enhances solubility compared to neutral analogs (e.g., ’s triazole derivative), which may require formulation aids for bioavailability .

Synthetic Pathways :

  • The target compound’s synthesis may parallel ’s method, using α-halogenated ketones and nucleophilic substitution, whereas ’s compound requires multi-step coupling for dioxolane ring formation .

Biological Implications :

  • The methylimidazole group in the target compound could improve target selectivity over triazole-based compounds, which often exhibit broader reactivity .
  • Lipophilic groups (e.g., dichlorophenyl in ) may enhance blood-brain barrier penetration but increase off-target risks compared to the target compound’s balanced sulfonyl-piperazine design .

Research Tools and Validation

  • Crystallography : Programs like SHELXL (for small-molecule refinement) and CCP4 (for macromolecular crystallography) are critical for resolving structural details of such compounds .
  • Synthetic Validation : ’s protocol for sulfonylphenyl-triazole derivatives provides a benchmark for optimizing reaction conditions for the target compound .

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